2-Nitro-3-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Nitro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3NO3 and a molecular weight of 219.12 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Nitro-3-(trifluoromethyl)benzaldehyde typically involves nitration and formylation reactions. One common method includes the nitration of 3-(trifluoromethyl)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Nitro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions include 2-amino-3-(trifluoromethyl)benzaldehyde, 2-nitro-3-(trifluoromethyl)benzoic acid, and substituted benzaldehyde derivatives .
Scientific Research Applications
2-Nitro-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-3-(trifluoromethyl)benzaldehyde is primarily related to its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzaldehyde core. This electron-withdrawing effect makes the compound susceptible to nucleophilic attack, facilitating various substitution reactions .
The trifluoromethyl group also contributes to the compound’s reactivity by increasing the electron density on the benzene ring, making it more reactive towards electrophiles . These combined effects enable the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-Nitro-3-(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:
2-Nitro-4-(trifluoromethyl)benzaldehyde: This compound has the nitro group at the 4-position instead of the 3-position, which can lead to different reactivity and applications.
4-Nitro-2-(trifluoromethyl)benzonitrile: This compound contains a nitrile group (-CN) instead of an aldehyde group, resulting in different chemical properties and uses.
2-Fluoro-3-(trifluoromethyl)benzaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications .
Properties
Molecular Formula |
C8H4F3NO3 |
---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
2-nitro-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-1-2-5(4-13)7(6)12(14)15/h1-4H |
InChI Key |
SEJHSGRTEIURNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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